molecular formula C15H19N3O2S B2567050 (2,5-Dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396582-41-4

(2,5-Dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2567050
CAS No.: 1396582-41-4
M. Wt: 305.4
InChI Key: KUINBBSZYGIARF-UHFFFAOYSA-N
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Description

“(2,5-Dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of 2,5-Dimethylfuran, which is a heterocyclic compound with the formula (CH3)2C4H2O .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperidine ring, and a thiadiazole ring . The presence of these rings suggests that the compound might exhibit interesting chemical properties and reactivity.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 368.8±42.0 °C and a predicted density of 1.080±0.06 g/cm3 . Its pKa value is predicted to be 8.33±0.10 .

Scientific Research Applications

Synthesis and Characterization

  • Research on compounds involving thioureas, thioamides, and other sulfur-containing nucleophiles has demonstrated the potential for cyclization and addition reactions to create γ-lactams and fused pyrimidones. These reactions often involve sulfur addition, indicating a broad utility in synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Acheson & Wallis, 1982).

Antimicrobial and Antifungal Activity

  • A study on the synthesis and evaluation of novel thiadiazole derivatives demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized by treating 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, showcasing the potential of such compounds in developing new antimicrobial agents (Syed, Ramappa, & Alegaon, 2013).

Molecular Interaction Studies

  • The molecular interaction of cannabinoids with receptors has been studied, providing insights into the conformational analysis and pharmacophore models for ligand-receptor interactions. Such research could inform the development of targeted therapies for conditions modulated by cannabinoid receptors (Shim et al., 2002).

Anticancer and Antitumoral Activity

  • Compounds with thiadiazole moieties have been synthesized and evaluated for their anticancer and antitumoral activities, showing promise in the development of new cancer therapies. The synthesis of these compounds involves a multi-step process starting from basic heterocyclic precursors, underscoring the complexity and potential of synthetic chemistry in medical research (Jilloju et al., 2021).

Dyeing Performance and Chemical Properties

  • Research into the synthesis and characterization of thiadiazole derivatives for dyeing applications has demonstrated the versatility of these compounds beyond biomedical fields. The study of their dyeing performance on nylon fabric indicates potential applications in textiles and materials science (Malik et al., 2018).

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-13(10(2)20-9)15(19)18-6-4-12(5-7-18)14-17-16-11(3)21-14/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINBBSZYGIARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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